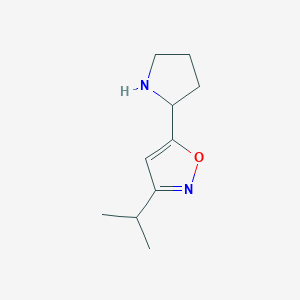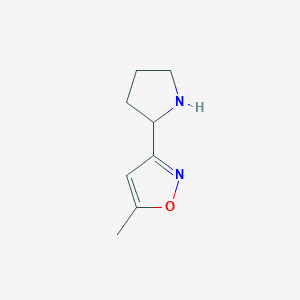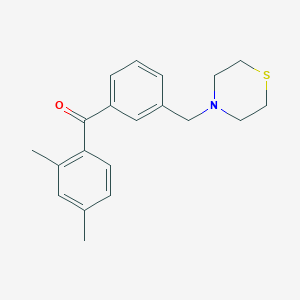
2,4-Dimethyl-3'-thiomorpholinomethyl benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-3’-thiomorpholinomethyl benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is commonly used as a photoinitiator in the polymer industry and as a UV filter in cosmetic products. The compound has the molecular formula C20H23NOS and a molecular weight of 325.47 g/mol .
Preparation Methods
The synthesis of 2,4-Dimethyl-3’-thiomorpholinomethyl benzophenone typically involves the reaction of 2,4-dimethylbenzoyl chloride with 3’-thiomorpholinomethyl benzene under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional steps such as recrystallization and distillation to ensure the high quality of the final product .
Chemical Reactions Analysis
2,4-Dimethyl-3’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiomorpholine group can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,4-Dimethyl-3’-thiomorpholinomethyl benzophenone has a wide range of scientific research applications:
Chemistry: It is used as a photoinitiator in the polymerization of various monomers, aiding in the formation of polymers with specific properties.
Biology: The compound is studied for its potential use in biological assays and as a probe for studying protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its effects on cellular processes.
Industry: In addition to its use as a photoinitiator, it is employed as a UV filter in cosmetic products to protect against harmful UV radiation.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-3’-thiomorpholinomethyl benzophenone involves its ability to absorb UV light and undergo photochemical reactions. Upon exposure to UV light, the compound generates reactive species such as free radicals, which initiate polymerization reactions in monomers. This property makes it an effective photoinitiator in the polymer industry.
In biological systems, the compound may interact with specific molecular targets, such as proteins or nucleic acids, through non-covalent interactions. These interactions can modulate the activity of the target molecules and influence various cellular pathways.
Comparison with Similar Compounds
2,4-Dimethyl-3’-thiomorpholinomethyl benzophenone can be compared with other benzophenone derivatives, such as:
Benzophenone: A simpler structure without the thiomorpholine group, commonly used as a UV filter.
4-Methylbenzophenone: Similar to benzophenone but with a methyl group, used in similar applications.
2-Hydroxy-4-methoxybenzophenone:
The uniqueness of 2,4-Dimethyl-3’-thiomorpholinomethyl benzophenone lies in its thiomorpholine group, which enhances its photoinitiating properties and broadens its range of applications .
Properties
IUPAC Name |
(2,4-dimethylphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NOS/c1-15-6-7-19(16(2)12-15)20(22)18-5-3-4-17(13-18)14-21-8-10-23-11-9-21/h3-7,12-13H,8-11,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMXOZAULKTQLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643371 |
Source


|
| Record name | (2,4-Dimethylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-13-8 |
Source


|
| Record name | (2,4-Dimethylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1327102.png)

![Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327097.png)
![tert-butyl 3-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327099.png)
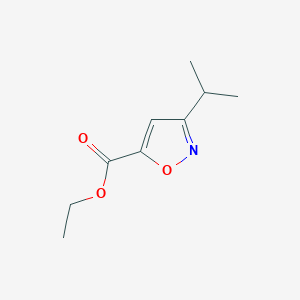
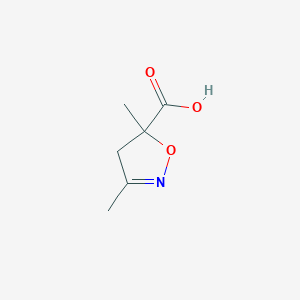
![5-(4-Ethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1327117.png)
![2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1327118.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B1327108.png)
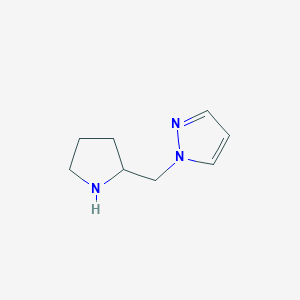
![[(3-Isopropylisoxazol-5-yl)methyl]methylamine](/img/structure/B1327110.png)
